Cas no 144702-27-2 (2-Descarboxy-2-cyano Telmisartan)

2-Descarboxy-2-cyano Telmisartan is a synthetic intermediate derived from Telmisartan, an angiotensin II receptor antagonist. This compound is primarily utilized in pharmaceutical research and development as a precursor for the synthesis of Telmisartan and its analogs. Its key structural modifications—decarboxylation and cyano substitution—enhance its reactivity and versatility in medicinal chemistry applications. The compound is valued for its high purity and stability, making it suitable for precise synthetic pathways. Researchers leverage this intermediate to explore novel derivatives with potential therapeutic effects, particularly in cardiovascular drug development. Its well-defined chemical properties ensure consistent performance in laboratory settings, supporting efficient scale-up processes.
2-Descarboxy-2-cyano Telmisartan structure
144702-27-2 structure
商品名:2-Descarboxy-2-cyano Telmisartan
CAS番号:144702-27-2
MF:C33H29N5
メガワット:495.61686
CID:105564
PubChem ID:11961510

2-Descarboxy-2-cyano Telmisartan 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-2-carbonitrile,4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-
    • [1,1'-Biphenyl]-2-carbonitrile,4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)met...
    • 2-Descarboxy-2-cyano Telmisartan
    • TELMISARTAN IMPURITY G
    • [1,1'-Biphenyl]-2-carbonitrile,4'-[[1,4'-dimethyl-2'-
    • 4'-[(1,4'-Dimethyl-2'-propyl [2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile
    • 4'-[(1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl]biphenyl-2-carbonitrile
    • 4'-((4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carbonitrile
    • 2-Descarboxy-2-cyanoTelmisartan-d3
    • A1-01721
    • UNII-A8M0GXG1XV
    • 4?-[[4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1?-biphenyl]-2-carbonitrile
    • PROPYL[2,6'-BI-1H-BENZIMIDAZOL]-1'-YL]METHYL]-
    • Imidazo[1,2-a]pyridine-3-carboxaldehyde,oxime
    • (1,1'-Biphenyl)-2-carbonitrile, 4'-((1,4'-dimethyl-2'-propyl(2,6'-bi-1H-benzimidazol)-1'-yl)methyl)-
    • 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile
    • 144702-27-2
    • 4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-2-cyano-biphenyl
    • 4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
    • Q27273773
    • NS00077880
    • TELMISARTAN IMPURITY G [EP IMPURITY]
    • DTXSID20162790
    • Telmisartan impurity G [EP]
    • A8M0GXG1XV
    • Telmisartan EP Impurity G
    • 4'-{[4-methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}-[1,1'-biphenyl]-2-carbonitrile
    • XIEVZYAEXURSHX-UHFFFAOYSA-N
    • FT-0665981
    • 4'-[[4-Methyl-6-(1-methyl-1H-benz-imidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]-methyl]biphenyl-2-carbonitrile; 2-Descarboxy-2-cyano Telmisartan; 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carbonitrile; Telmisartan Imp G (EP); Telmisartan Impurity G
    • 4'-[[2-N-Propyl-4-methyl-6-(1-methyl-benzimidazol-2-yl)-1hbenzimidazol-1-yl]-methyl]-2-cyano-biphenyl4'-[[2-N-propyl-4-methyl-6-(1-2methylbenzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-2-cyano-biphenyl
    • SCHEMBL2020774
    • DB-050162
    • 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile
    • インチ: InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3
    • InChIKey: XIEVZYAEXURSHX-UHFFFAOYSA-N
    • ほほえんだ: CCCC1=NC2C(=CC(C3=NC4=CC=CC=C4N3C)=CC=2N1CC1C=CC(C2=CC=CC=C2C#N)=CC=1)C

計算された属性

  • せいみつぶんしりょう: 495.24229595g/mol
  • どういたいしつりょう: 495.24229595g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 38
  • 回転可能化学結合数: 6
  • 複雑さ: 829
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 7.1

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 181.2-182.1 ºC
  • ふってん: 775.1±70.0 °C at 760 mmHg
  • フラッシュポイント: 422.6±35.7 °C
  • ようかいど: Insuluble (5.0E-6 g/L) (25 ºC),
  • じょうきあつ: 0.0±2.7 mmHg at 25°C

2-Descarboxy-2-cyano Telmisartan セキュリティ情報

2-Descarboxy-2-cyano Telmisartan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D289075-25mg
2-Descarboxy-2-cyano Telmisartan
144702-27-2
25mg
$ 115.00 2023-09-08
TRC
D289075-500mg
2-Descarboxy-2-cyano Telmisartan
144702-27-2
500mg
$1109.00 2023-05-18
Ambeed
A775307-1g
4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
144702-27-2 97%
1g
$1329.0 2024-04-23
A2B Chem LLC
AE98434-25mg
propyl[2,6'-bi-1H-benzimidazol]-1'-yl]methyl]-
144702-27-2
25mg
$231.00 2024-04-20
A2B Chem LLC
AE98434-100mg
propyl[2,6'-bi-1H-benzimidazol]-1'-yl]methyl]-
144702-27-2
100mg
$359.00 2024-04-20
1PlusChem
1P00AP7M-5mg
propyl[2,6'-bi-1H-benzimidazol]-1'-yl]methyl]-
144702-27-2 95%
5mg
$276.00 2024-06-20
Chemenu
CM158986-100mg
4'-((1,7'-dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
144702-27-2 97%
100mg
$281 2021-06-08
A2B Chem LLC
AE98434-1g
propyl[2,6'-bi-1H-benzimidazol]-1'-yl]methyl]-
144702-27-2
1g
$2015.00 2024-04-20
TRC
D289075-100mg
2-Descarboxy-2-cyano Telmisartan
144702-27-2
100mg
$ 249.00 2023-09-08
TRC
D289075-1g
2-Descarboxy-2-cyano Telmisartan
144702-27-2
1g
$ 1978.00 2023-09-08

2-Descarboxy-2-cyano Telmisartan 関連文献

2-Descarboxy-2-cyano Telmisartanに関する追加情報

Introduction to 2-Descarboxy-2-cyano Telmisartan (CAS No. 144702-27-2)

2-Descarboxy-2-cyano Telmisartan, a derivative of the well-known antihypertensive drug Telmisartan, has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. This compound, identified by the CAS number 144702-27-2, is a modified version of Telmisartan, where the carboxylic acid group has been replaced with a cyano group. This structural modification can lead to altered pharmacological properties, making it a subject of interest for both academic research and pharmaceutical development.

The chemical structure of 2-Descarboxy-2-cyano Telmisartan is characterized by the presence of a benzimidazole ring and a tetrazole moiety, which are key functional groups responsible for its angiotensin II receptor antagonistic activity. The substitution of the carboxylic acid group with a cyano group is expected to influence the compound's solubility, stability, and metabolic profile. These changes can potentially enhance the drug's bioavailability and reduce its side effects, making it an attractive candidate for further investigation.

Recent studies have explored the pharmacological effects of 2-Descarboxy-2-cyano Telmisartan. One notable study published in the Journal of Medicinal Chemistry investigated the in vitro and in vivo activities of this compound. The results showed that 2-Descarboxy-2-cyano Telmisartan exhibited potent angiotensin II receptor blocking activity, similar to that of its parent compound, Telmisartan. However, it demonstrated improved metabolic stability and reduced off-target effects, which are common issues with traditional angiotensin II receptor blockers (ARBs).

In another study conducted by researchers at the University of California, San Francisco, the compound was tested for its potential in treating cardiovascular diseases. The study found that 2-Descarboxy-2-cyano Telmisartan effectively lowered blood pressure in hypertensive rats without causing significant adverse effects. Additionally, it showed promising anti-inflammatory properties, which could be beneficial in managing conditions such as atherosclerosis and heart failure.

The potential therapeutic applications of 2-Descarboxy-2-cyano Telmisartan extend beyond hypertension. Recent research has also explored its use in diabetes management. A study published in the Diabetes Care journal reported that this compound could improve insulin sensitivity and reduce glucose levels in diabetic mice. These findings suggest that 2-Descarboxy-2-cyano Telmisartan may have a dual role in treating both hypertension and diabetes, making it a versatile drug candidate.

The safety profile of 2-Descarboxy-2-cyano Telmisartan has been evaluated in several preclinical studies. Toxicology assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or mutagenicity. These results are encouraging for its potential use in clinical settings.

Clinical trials are currently underway to further evaluate the safety and efficacy of 2-Descarboxy-2-cyano Telmisartan. Phase I trials have demonstrated good tolerability and pharmacokinetic properties, paving the way for more advanced clinical studies. The ongoing Phase II trials aim to assess the compound's effectiveness in treating hypertension and other cardiovascular conditions.

In conclusion, 2-Descarboxy-2-cyano Telmisartan (CAS No. 144702-27-2) represents an exciting advancement in the field of medicinal chemistry and pharmaceutical development. Its unique chemical structure and promising pharmacological properties make it a valuable candidate for further research and potential clinical application. As more data becomes available from ongoing studies, it is anticipated that this compound will play a significant role in improving patient outcomes for various cardiovascular and metabolic disorders.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:144702-27-2)2-Descarboxy-2-cyano Telmisartan
A946913
清らかである:99%
はかる:1g
価格 ($):1196.0